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Compound of Interest

2-Cyclohexylethylamine
Compound Name:

hydrochloride
CAS No.: 5471-55-6
Cat. No.: B1584402

Get Quote

\ J

CAS Number: 5471-55-6 Synonyms: 2-Cyclohexylethanamine HCI, Cyclohexaneethylamine
hydrochloride Document Type: Technical Process Guide & Application Whitepaper[1]

Core Identity & Physicochemical Architecture[1][2]

2-Cyclohexylethylamine Hydrochloride represents a critical aliphatic amine scaffold in
medicinal chemistry.[1][2] Structurally, it is the saturated analog of the neurotransmitter
pharmacophore 2-phenylethylamine.[1] This saturation converts the planar, aromatic phenyl
ring into a lipophilic, non-planar cyclohexane chair conformation, significantly altering the
molecule's receptor binding kinetics and metabolic stability.[1]

Chemical Data Matrix[1][3][4]
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Specification

Technical Commentary

CAS Number (Salt)

5471-55-6

Distinct from Free Base (CAS
4442-85-7).[1][2]

Molecular Formula

CsH17N[1][2][3][4] - HCI

Stoichiometry 1:1.

127.23 (Base) + 36.46 (HCI).

Molecular Weight 163.69 g/mol
[11[2]
) ) ) Hygroscopic; store under
Appearance White Crystalline Solid i
desiccant.[1][2]
lonic lattice breaks down
Solubility High (Water, EtOH) readily in polar protic solvents.
[1][2]
] ] High lattice energy typical of
Melting Point >200°C (Decomp.)[1][2] ) ]
primary ammonium salts.[1][2]
More basic than
) ) phenethylamine due to the
pKa (Conjugate Acid) ~10.5-10.7

inductive effect (+1) of the

cyclohexyl group.[1][2]

Synthetic Routes & Process Chemistry

For research and scale-up, the synthesis of 2-cyclohexylethylamine HCI is most efficiently

achieved through Catalytic Hydrogenation of 2-phenylethylamine.[1] This route is preferred

over the reduction of cyclohexylacetonitrile due to atom economy and the avoidance of

pyrophoric reductants like Lithium Aluminum Hydride (LAH).[1][2]

Primary Protocol: High-Pressure Catalytic
Hydrogenation[1][3]

Rationale: Palladium on Carbon (Pd/C) is often insufficient for saturating benzene rings under
mild conditions.[1][2] Platinum Oxide (PtOz, Adams' Catalyst) or Rhodium on Carbon (Rh/C) is
required to drive the reduction of the aromatic system to the cyclohexane ring.[1][2]
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Experimental Workflow

e Precursor Prep: Dissolve 2-phenylethylamine hydrochloride (10.0 g) in glacial acetic acid
(100 mL). Acetic acid serves as a proton source and prevents catalyst poisoning by the free
amine.[1][2]

o Catalyst Loading: Add 5% w/w Platinum Oxide (PtOz) or 5% Rh/C under an inert Nitrogen
atmosphere.[1][2] Safety: Dry catalysts can ignite solvent vapors.[1][2]

» Hydrogenation: Transfer to a Parr shaker or high-pressure autoclave. Pressurize to 50—-60
psi (3.5—4 bar) with Hz gas.

» Reaction: Agitate at room temperature (25°C) for 6—12 hours. Monitor Hz uptake until
theoretical consumption (3 molar equivalents) is reached.[1][2]

o Workup:
o Filter the catalyst over a Celite pad (recover for recycling).[1][2]
o Concentrate the filtrate under reduced pressure to remove acetic acid.[1][2]

o Recrystallization: Dissolve the crude residue in minimal hot Ethanol (EtOH) and precipitate
by adding cold Diethyl Ether (Et=0).[1][2]

Visualization: Synthesis & Logic Flow[1][3]

2-Phenylethylamine HCI

(Aromatic Precursor)
Hydrogenation ot izati 2. lot lethylamii |
50-60 psi H2, ACOH H2 Uptake Complete Filtration & Recrystallization 2-Cyclohexylethylamine HCI
(Reduction of Pli-Syslem) (EtOH / Et20) (Saturated Target)
Catalyst Selection:

PtO2 or Rh/C
(Essential for Ring Saturation)
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Figure 1: Catalytic hydrogenation workflow transforming the aromatic precursor to the
cyclohexyl target.

Pharmaceutical Utility & Pharmacophore
Integration[1]

The transition from a Phenyl group to a Cyclohexyl group is a classic strategy in Bioisosteric
Replacement.[1][2]

Structural Bioisosterism[1]

¢ Volume & Geometry: The phenyl ring is planar (2D).[1][2] The cyclohexyl ring exists in a
chair conformation (3D), occupying significantly more steric volume.[1] This allows the
molecule to fill hydrophobic pockets in receptors more effectively ("Induced Fit").[1][2]

 Lipophilicity: The cyclohexyl group is more lipophilic (higher logP) than the phenyl group.[1]
[2] This enhances Blood-Brain Barrier (BBB) penetration, making this scaffold ideal for CNS-
active drugs.[1][2]

Target Receptors[1]

 NMDA Receptor Antagonists: The cyclohexyl-amine motif is structurally homologous to
fragments found in dissociative anesthetics (e.g., PCPy, a PCP analog).[1][2] The bulky
aliphatic group blocks the ion channel pore.[1][2]

e Sigma (o) Receptors: High affinity for Sigma-1 receptors is often observed in N-substituted
cyclohexylethylamines, utilized in neuroprotection research.[1][2]

o Peptidomimetics: Used as a non-natural amino acid surrogate to introduce rigidity and
hydrophobicity into peptide chains.[1][2]

Visualization: Pharmacophore Comparison
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Figure 2: Impact of ring saturation on pharmacodynamic properties.[1][2]

Analytical Validation (Self-Validating Protocols)

To ensure the integrity of the synthesized compound, the following analytical signatures must
be verified.

Proton NMR (*H-NMR) in D20[1][3]

e 00.8-1.8 ppm (Multiplet, 11H): The "Cyclohexyl Hump."[1][2] A complex overlapping region
characteristic of the chair conformation protons (axial and equatorial) and the 3-methylene

group.[1][2]

e 02.9-3.0 ppm (Triplet, 2H): The a-methylene group (—CH2—N).[1][2] This signal is
deshielded by the adjacent nitrogen.[1][2] The triplet structure arises from coupling with the
B-methylene protons.[1][2]

e Absence of 7.1 — 7.4 ppm: Complete disappearance of aromatic protons confirms
successful hydrogenation.[1][2] This is the critical purity check.

Handling & Stability[1]
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o Hygroscopicity: The HCI salt will absorb atmospheric moisture.[1][2] Weighing should be
performed quickly or in a glovebox.

» Storage: Store in amber glass vials at RT or 4°C. Stable for >2 years if kept dry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-Cyclohexylethylamine | C8BH17N | CID 20509 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 2. lookchem.com [lookchem.com]

e 3. scbt.com [scht.com]

e 4. Buy 2-Cyclohexylethylamine | 4442-85-7 [smolecule.com]

» To cite this document: BenchChem. [Technical Monograph: 2-Cyclohexylethylamine
Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584402/docs#technical-monograph-2-
cyclohexylethylamine-hydrochloride]

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyclohexylethylamine
https://www.lookchem.com/404.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyclohexylethylamine
https://www.lookchem.com/404.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyclohexylethylamine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyclohexylethylamine
https://www.lookchem.com/404.htm
https://echa.europa.eu/
https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyclohexylethylamine
https://www.lookchem.com/404.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyclohexylethylamine
https://www.lookchem.com/404.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyclohexylethylamine
https://www.lookchem.com/404.htm
https://www.benchchem.com/product/b1584402?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyclohexylethylamine
https://www.lookchem.com/404.htm
https://www.scbt.com/p/2-cyclohexylethylamine-4442-85-7
https://www.smolecule.com/products/s1895616
https://www.benchchem.com/product/b1584402/docs#technical-monograph-2-cyclohexylethylamine-hydrochloride
https://www.benchchem.com/product/b1584402/docs#technical-monograph-2-cyclohexylethylamine-hydrochloride
https://www.benchchem.com/product/b1584402/docs#technical-monograph-2-cyclohexylethylamine-hydrochloride
https://www.benchchem.com/product/b1584402/docs#technical-monograph-2-cyclohexylethylamine-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584402?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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